molecular formula C16H13ClO B3070323 (2E)-1-(3-Chlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one CAS No. 1002182-79-7

(2E)-1-(3-Chlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one

Cat. No.: B3070323
CAS No.: 1002182-79-7
M. Wt: 256.72 g/mol
InChI Key: WROFZEMYEJVFHE-MDZDMXLPSA-N
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Description

(2E)-1-(3-Chlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one is a chemical compound belonging to the class of chalcones. Chalcones are α, β-unsaturated ketones with a structure consisting of 1,3-diphenyl-2-propen-1-one. This compound is characterized by the presence of a chlorophenyl group and a methylphenyl group attached to the propenone backbone. Chalcones are known for their diverse biological activities and are important intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3-Chlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one can be achieved through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 3-chlorobenzaldehyde with 2-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The reaction mixture is then neutralized, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production. The use of catalysts and advanced purification techniques such as column chromatography and crystallization are common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(3-Chlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Amino derivatives, thioethers, alkoxy derivatives.

Scientific Research Applications

(2E)-1-(3-Chlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound exhibits antimicrobial, antifungal, and anti-inflammatory properties, making it a subject of interest in biological research.

    Medicine: It has potential therapeutic applications due to its biological activities. Research is ongoing to explore its use in treating various diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2E)-1-(3-Chlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, disrupt cell membranes, and interfere with cellular signaling pathways. Its antimicrobial activity is attributed to its ability to inhibit the growth of microorganisms by targeting essential enzymes and proteins. The anti-inflammatory effects are due to the inhibition of pro-inflammatory cytokines and mediators.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(2-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
  • (2E)-3-[4-(Benzyloxy)phenyl]-1-(2-chlorophenyl)prop-2-en-1-one
  • (2E)-1-(2-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one

Uniqueness

(2E)-1-(3-Chlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one is unique due to the specific arrangement of the chlorophenyl and methylphenyl groups, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity and biological activity compared to other chalcones. The compound’s unique structure allows for selective interactions with molecular targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

(E)-1-(3-chlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO/c1-12-5-2-3-6-13(12)9-10-16(18)14-7-4-8-15(17)11-14/h2-11H,1H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WROFZEMYEJVFHE-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=CC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C/C(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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